Magnesium cyanamidate

Descripción

Magnesium cyanamidate (hypothetical formula: MgNHCN) is a theoretical or lesser-known organometallic compound. However, the evidence highlights lead cyanamidate (PbNH2(CN), CAS 20837-86-9) as a regulated compound under the EU RoHS Directive due to its hazardous nature . This discrepancy underscores the need for caution when interpreting nomenclature and prioritizing verified data.

Propiedades

Número CAS |

26841-87-2 |

|---|---|

Fórmula molecular |

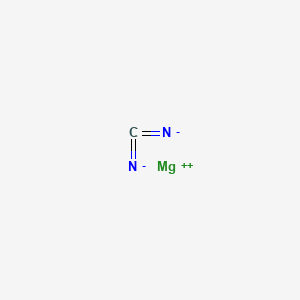

CMgN2 |

Peso molecular |

64.33 g/mol |

Nombre IUPAC |

magnesium;azanidylidenemethylideneazanide |

InChI |

InChI=1S/CN2.Mg/c2-1-3;/q-2;+2 |

Clave InChI |

GOKQBRXJUKTYSC-UHFFFAOYSA-N |

SMILES canónico |

C(=[N-])=[N-].[Mg+2] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Magnesium cyanamidate can be synthesized through several methods. One common approach involves the reaction of magnesium chloride with sodium cyanamide under controlled conditions. The reaction typically occurs in an aqueous medium and requires precise temperature and pH control to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of magnesium cyanamidate often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to obtain high-purity magnesium cyanamidate suitable for various applications.

Análisis De Reacciones Químicas

Decomposition Pathways

At elevated temperatures, Mg(CN)₂ undergoes decomposition:

Catalytic Roles in Phosphate Activation

Magnesium ions enhance cyanamide-driven phosphorylation in prebiotic chemistry:

-

Reaction with adenosine-3′-phosphate (2) :

Mg accelerates glyoxylurea (6 ) breakdown to glyoxylate (4 ), increasing cyclic nucleotide yields to 95% .

| Component | Role | Effect on Yield |

|---|---|---|

| Mg | Catalyzes glyoxylate release | +90% yield |

| Ca | Alternative catalyst | +85% yield |

| No divalent cations | Slow equilibration | <5% yield |

Complexation with Silver Nitrate

Mg(CN)₂ reacts with AgNO₃ to form heterometallic complexes:

Hydrolysis in Aqueous Solutions

Mg(CN)₂ hydrolyzes in water via two competing pathways:

Aplicaciones Científicas De Investigación

Magnesium cyanamidate has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of various organic and inorganic compounds. Its unique reactivity makes it valuable in developing new materials and catalysts.

Biology: Research has explored its potential as a bioactive compound with applications in drug development and biochemical studies.

Medicine: Magnesium cyanamidate’s properties are being investigated for potential therapeutic uses, including as an antimicrobial agent.

Industry: It is used in the production of fertilizers, as a stabilizer in certain chemical processes, and in the synthesis of specialty chemicals.

Mecanismo De Acción

The mechanism of action of magnesium cyanamidate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Chemical Properties

Critical Analysis of Data Gaps

The absence of magnesium cyanamidate in the evidence highlights a significant research gap. In contrast, lead cyanamidate serves as a cautionary example of heavy metal toxicity in regulatory frameworks. Magnesium derivatives, however, are prioritized for their therapeutic and industrial utility, emphasizing the importance of metal selection in compound design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.